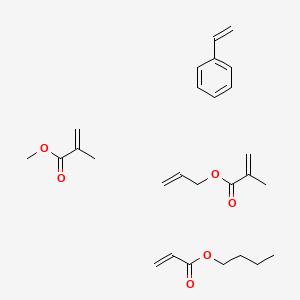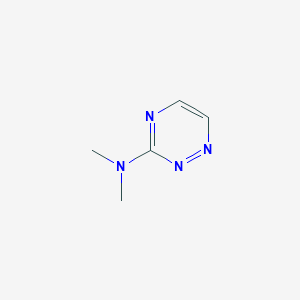
(5-Iodothiophen-2-yl)(5-nitro-1,3-thiazol-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Iodothiophen-2-yl)(5-nitro-1,3-thiazol-2-yl)methanone is a complex organic compound that features both iodine and nitro functional groups attached to thiophene and thiazole rings, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodothiophen-2-yl)(5-nitro-1,3-thiazol-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the iodination of thiophene to form 5-iodothiophene. Concurrently, 5-nitro-1,3-thiazole can be synthesized through nitration of thiazole. The final step involves the coupling of these two intermediates using a suitable methanone derivative under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: Halogen exchange reactions can occur, where the iodine atom is replaced by other halogens or functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as sodium azide or potassium fluoride in polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism by which (5-Iodothiophen-2-yl)(5-nit
特性
CAS番号 |
52872-70-5 |
|---|---|
分子式 |
C8H3IN2O3S2 |
分子量 |
366.2 g/mol |
IUPAC名 |
(5-iodothiophen-2-yl)-(5-nitro-1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C8H3IN2O3S2/c9-5-2-1-4(15-5)7(12)8-10-3-6(16-8)11(13)14/h1-3H |
InChIキー |
HPABCJUQNSJKCM-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)I)C(=O)C2=NC=C(S2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)



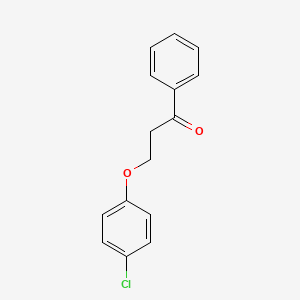
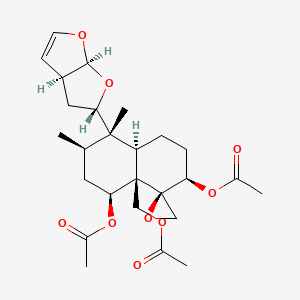

![2-[4-[2-(Diethylamino)ethylamino]-6-methylpyrimidin-2-yl]-1-(4-phenylmethoxyphenyl)guanidine](/img/structure/B14650323.png)
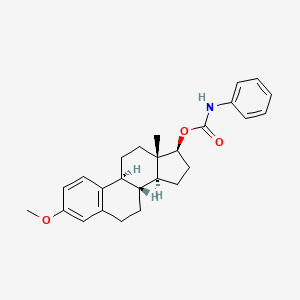
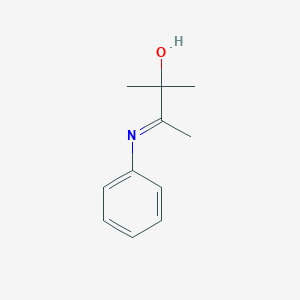
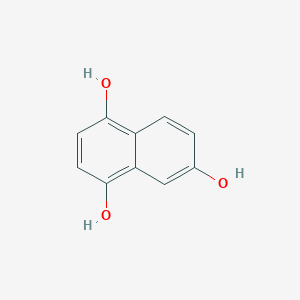
![1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14650355.png)
